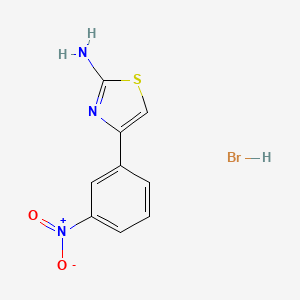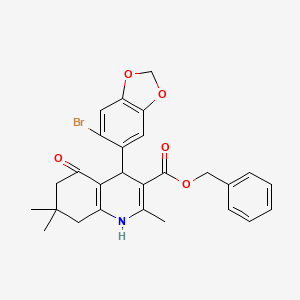![molecular formula C20H16BrNOS B4962222 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide, also known as BPTA, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. BPTA has been studied for its ability to modulate the activity of certain proteins in the body, which has led to investigations into its potential use as a treatment for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide is not fully understood, but it is thought to involve the modulation of certain proteins in the body. Specifically, this compound has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, this compound has been shown to inhibit the activity of certain proteins involved in cancer cell growth, such as the epidermal growth factor receptor (EGFR) and the protein kinase B (AKT) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in inflammation, which may lead to a reduction in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. However, the effects of this compound in vivo have not yet been fully elucidated.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide in lab experiments is that it has been shown to have potential as an anti-inflammatory and anticancer agent. This makes it a promising compound for further study in these areas. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of studies involving this compound.
Future Directions
There are several potential future directions for research involving 2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide. One area of interest is the development of this compound derivatives that may have improved activity or selectivity for specific targets. Another area of interest is the investigation of the effects of this compound in vivo, which may provide further insight into its potential therapeutic applications. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which may lead to the development of more effective therapeutic agents.
Synthesis Methods
2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the use of a bromination reaction to introduce a bromine atom into the 4-position of a phenyl ring, followed by a nucleophilic substitution reaction to replace a chlorine atom in an intermediate compound with a phenylthio group. The final step involves the formation of an amide bond between the phenylthio group and an acetamide group.
Scientific Research Applications
2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the ability of this compound to modulate the activity of certain proteins in the body, particularly those involved in inflammation and cancer. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have potential as an anti-inflammatory agent. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro, indicating that it may have potential as an anticancer agent.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(2-phenylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNOS/c21-16-12-10-15(11-13-16)14-20(23)22-18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMDKXVYHQXDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)
![3-(isoxazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4962156.png)
![ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate](/img/structure/B4962167.png)
![N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4962171.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)

![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)

![3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)

![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)

![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)